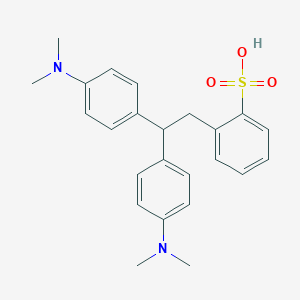

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Übersicht

Beschreibung

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H28N2O3S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is also referred to as xylene cyanol .

Vorbereitungsmethoden

The synthesis of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable reagent to form an intermediate, which is then further reacted with benzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a dye in various analytical techniques.

Biology: The compound is employed in staining procedures for microscopy, helping to visualize cellular components.

Wirkmechanismus

The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The dimethylamino groups enhance its solubility and reactivity, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid can be compared with similar compounds such as:

4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye.

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzene: Similar structure but lacks the sulfonic acid group, affecting its solubility and reactivity.

Xylene cyanol: Often used interchangeably with this compound in various applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties such as enhanced solubility, reactivity, and versatility in different applications .

Biologische Aktivität

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, also known as xylene cyanol, is a complex organic compound with the molecular formula C24H28N2O3S. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and applications.

The compound features a sulfonic acid group that enhances its solubility in water, while the dimethylamino groups contribute to its reactivity. The structural formula can be represented as follows:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3S |

| Molecular Weight | 424.6 g/mol |

| CAS Number | 124262-82-4 |

| IUPAC Name | 2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonic acid group allows for strong ionic interactions with biological macromolecules, such as proteins and nucleic acids, facilitating its role as a reagent or catalyst in biochemical reactions.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications.

- Staining Agent: Its application in microscopy for staining cellular components highlights its utility in biological research.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

2. Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Its ability to disrupt bacterial cell membranes is a potential mechanism for its antibacterial effects.

- Research Findings: In vitro studies indicated that compounds with similar structural motifs exhibit effective inhibition against Gram-positive and Gram-negative bacteria.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to xylene cyanol have shown competitive inhibition against acetylcholinesterase (AChE).

- Data Summary: A study reported that certain derivatives had IC50 values comparable to established AChE inhibitors like donepezil.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Xylene Cyanol (this compound) | Sulfonic Acid Derivative | Antimicrobial, Anticancer |

| 4,4’-Bis(dimethylamino)benzophenone | Benzophenone Derivative | Photoinitiator |

| 2-(4-Dimethylaminophenyl)ethanol | Alcohol Derivative | Moderate Anticancer |

Eigenschaften

IUPAC Name |

2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPWAJFBAHWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154257 | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124262-82-4 | |

| Record name | Xylene cyanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.